Cas no 704884-76-4 (4,5-Difluoro-2-methylphenol)
4,5-Difluoro-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 4,5-Difluoro-2-methylphenol
- 4,5-DIFLUORO-2.-METHYLPHENOL
- Phenol,4,5-difluoro-2-methyl-
- Phenol,4,5-difluoro-2-methyl
- SCHEMBL6461901
- 704884-76-4
- AKOS015995420
- A849032
- DTXSID50478558
- Z1255458162
- MFCD04972820
- CS-0038118
- SY200015
- AS-59186
- EN300-204867
- IPSPOLUTNBCTIM-UHFFFAOYSA-N
- 4,5-difluoro-2-methyl-phenol
-
- MDL: MFCD04972820
- Inchi: 1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
- InChI Key: IPSPOLUTNBCTIM-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C)C=1)O)F
Computed Properties
- Exact Mass: 144.03900
- Monoisotopic Mass: 144.03867113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.280
- Boiling Point: 210℃
- Flash Point: 81℃
- Refractive Index: 1.497
- PSA: 20.23000
- LogP: 1.97880
4,5-Difluoro-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D562385-10mg |
4,5-Difluoro-2-methylphenol |
704884-76-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D562385-50mg |
4,5-Difluoro-2-methylphenol |
704884-76-4 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D562385-100mg |
4,5-Difluoro-2-methylphenol |
704884-76-4 | 100mg |
$ 275.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D766778-1g |
4,5-Difluoro-2-methylphenol |
704884-76-4 | 95% | 1g |
$110 | 2024-06-06 | |
| abcr | AB148577-1 g |
4,5-Difluoro-2-methylphenol; 98% |
704884-76-4 | 1g |
€280.00 | 2022-09-01 | ||
| abcr | AB148577-5 g |
4,5-Difluoro-2-methylphenol; 98% |
704884-76-4 | 5g |
€760.00 | 2022-09-01 | ||
| Alichem | A010007400-1g |
4,5-Difluoro-2-methylphenol |
704884-76-4 | 95% | 1g |
$486.40 | 2023-09-01 | |
| Enamine | EN300-204867-0.05g |
4,5-difluoro-2-methylphenol |
704884-76-4 | 95% | 0.05g |
$103.0 | 2023-07-04 | |
| Enamine | EN300-204867-0.1g |
4,5-difluoro-2-methylphenol |
704884-76-4 | 95% | 0.1g |
$153.0 | 2023-07-04 | |
| Enamine | EN300-204867-0.25g |
4,5-difluoro-2-methylphenol |
704884-76-4 | 95% | 0.25g |
$218.0 | 2023-07-04 |
4,5-Difluoro-2-methylphenol Suppliers
4,5-Difluoro-2-methylphenol Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4,5-Difluoro-2-methylphenol
4,5-Difluoro-2-methylphenol: A Comprehensive Overview
4,5-Difluoro-2-methylphenol, also known by its CAS registry number CAS No. 704884-76-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenol ring substituted with two fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position. The presence of these substituents imparts distinct chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 4,5-difluoro-2-methylphenol typically involves multi-step reactions, often starting from phenol derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the fluorination process, which has significantly improved the yield and purity of the compound. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for high-quality intermediates in pharmaceutical and agrochemical industries.
In terms of physical properties, 4,5-difluoro-2-methylphenol exhibits a melting point of approximately 110°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, revealing its robustness in diverse chemical environments. These properties make it an ideal candidate for applications requiring high thermal stability and controlled reactivity.
The chemical reactivity of 4,5-difluoro-2-methylphenol is largely influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methyl group. The fluorine substituents at positions 4 and 5 enhance the electrophilic aromatic substitution reactivity at specific positions on the phenolic ring. This characteristic has been exploited in numerous organic transformations, including nucleophilic aromatic substitutions and cross-coupling reactions. Recent studies have demonstrated that this compound can serve as an effective precursor for synthesizing biologically active molecules with potential pharmacological applications.
In the pharmaceutical industry, 4,5-difluoro-2-methylphenol has gained attention as a key intermediate in drug discovery programs targeting various therapeutic areas such as oncology and infectious diseases. Its ability to form stable bonds with metal ions has also made it a promising candidate for metallo-drug development. Researchers have reported that derivatives of this compound exhibit potent anti-cancer activity by selectively inhibiting tumor growth without significant toxicity to healthy cells.
Beyond pharmaceuticals, 4,5-difluoro-2-methylphenol finds application in agrochemicals, where it serves as a building block for herbicides and fungicides. Its ability to modulate plant hormone signaling pathways has been leveraged to develop compounds that enhance crop resistance against environmental stressors. Recent breakthroughs in green chemistry have also highlighted its potential as a sustainable alternative to traditional agrochemicals, contributing to environmentally friendly agricultural practices.
The environmental impact of CAS No. 704884-76-4 has been a subject of recent research interest. Studies indicate that this compound undergoes efficient biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. However, further investigations are required to fully understand its long-term ecological effects and ensure its safe utilization in large-scale industrial processes.
In conclusion, 4,5-difluoro-2-methylphenol, with its unique structural features and versatile chemical properties, continues to play a pivotal role in advancing modern chemistry. Its applications span across multiple disciplines, from drug discovery to agrochemical development, underscoring its significance as a valuable chemical entity. As research progresses, we can expect even more innovative uses of this compound that will contribute to scientific advancement and industrial growth.
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